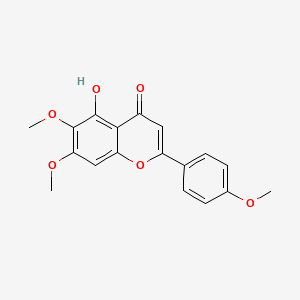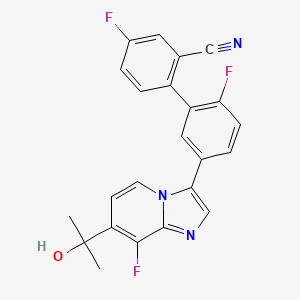
救心苷
科学研究应用
救苦草素具有广泛的科学研究应用:
化学: 用作研究黄酮类化学和反应的模型化合物.
生物学: 研究其在调节生物途径和细胞功能中的作用.
医学: 探究其在治疗癌症、代谢综合征和其他疾病方面的潜在治疗效果
工业: 用于开发天然保健品和补充剂.
作用机制
救苦草素通过各种分子靶点和途径发挥其作用:
抗癌活性: 救苦草素抑制 PI3K/AKT/GSK-3β 途径,从而减少癌细胞的增殖、迁移和侵袭.
抗氧化活性: 它通过调节电子传递链的活性来增强线粒体功能并减少氧化应激.
抗炎活性: 救苦草素抑制炎症细胞因子和介质,从而减少炎症.
生化分析
Biochemical Properties
Salvigenin has been shown to interact with various enzymes and proteins, particularly those involved in the PI3K/AKT/GSK-3β pathway . It dampens the phosphorylated levels of PI3K, AKT, and GSK-3β .
Cellular Effects
Salvigenin has a significant impact on hepatocellular carcinoma (HCC) cells . It dampens HCC cell proliferation, migration, and invasion . It also weakens glycolysis by abating glucose uptake and lactate generation, and suppresses the profiles of glycolytic enzymes .
Molecular Mechanism
Salvigenin exerts its effects at the molecular level by repressing the phosphorylated levels of PI3K, AKT, and GSK-3β . This leads to the dampening of the PI3K/AKT/GSK-3β pathway, which in turn impedes the aerobic glycolysis and chemoresistance of HCC cells .
Temporal Effects in Laboratory Settings
The effects of Salvigenin on HCC cells have been observed over time in laboratory settings . It has been shown to hamper the growth and promote apoptosis of HCC cells in nude mice .
Dosage Effects in Animal Models
The effects of Salvigenin vary with different dosages in animal models . It has been shown to have a concentration-dependent effect on HCC cells .
Metabolic Pathways
Salvigenin is involved in the PI3K/AKT/GSK-3β metabolic pathway . It interacts with these enzymes and cofactors, leading to changes in metabolic flux and metabolite levels .
准备方法
合成路线和反应条件: 救苦草素可以通过对芹菜素(一种常见的黄酮类化合物)进行甲基化来合成。 该过程涉及使用甲基化试剂,例如硫酸二甲酯或碘甲烷,在碳酸钾等碱性物质存在的情况下 。 反应通常在丙酮或二甲基甲酰胺等有机溶剂中回流条件下进行 .
工业生产方法: 救苦草素的工业生产通常涉及从植物来源中提取。 植物材料经受用甲醇或乙醇等溶剂进行的溶剂提取 。 然后使用色谱技术(例如柱色谱或高效液相色谱 (HPLC))对提取物进行纯化 .
化学反应分析
反应类型: 救苦草素会发生各种化学反应,包括:
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢.
还原: 使用硼氢化钠等还原剂.
主要生成产物:
氧化: 醌类和其他氧化黄酮类衍生物.
还原: 二氢黄酮类化合物.
取代: 具有修饰甲氧基的取代黄酮类化合物.
相似化合物的比较
救苦草素与其他类似的黄酮类化合物进行比较,例如:
类似化合物:
- 芹菜素
- 木犀草素
- 刺槐素
- Eupatorin
- Gardenin B
属性
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYOIZVELGOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172629 | |
| Record name | Salvigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19103-54-9 | |
| Record name | Salvigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19103-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salvigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salvigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0128577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Salvigenin has been shown to interact with several targets, including:
- GABAA receptors: Salvigenin demonstrates a biphasic modulation of GABAA receptors. At low GABA concentrations, it acts as a positive allosteric modulator, while at high GABA concentrations, it acts as a negative allosteric modulator. [] This suggests potential for cognitive enhancement while offering protection from convulsant activity.
- NLRP3 inflammasome: Salvigenin inhibits the activation of the NLRP3 inflammasome, which plays a key role in the maturation and release of the pro-inflammatory cytokine IL-1β. [] This suggests potential anti-inflammatory effects.
- Mitochondria: Salvigenin can stimulate mitochondrial functionality, as demonstrated by increased mitochondrial respiration. []
- Monoamine oxidases (MAOs): Salvigenin acts as a selective and reversible inhibitor of hMAO-A, suggesting potential for treating depression and anxiety. []
A:
- Spectroscopic Data: Salvigenin's structure has been elucidated using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and MS. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.
ANone: Limited information is available regarding the material compatibility and stability of salvigenin under various conditions. Further research is needed to fully understand its performance and applications in different environments.
ANone: Based on the provided research, salvigenin has not been reported to possess significant catalytic properties. Its applications primarily revolve around its biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects.
ANone: Yes, computational studies have been performed on salvigenin. For example:
- Molecular docking: This technique was used to study the interaction of salvigenin with human monoamine oxidase isoforms (hMAO-A and hMAO-B). [] These studies help to understand the binding affinities and potential inhibitory mechanisms of salvigenin on these enzymes.
- Semi-imperical PM3 calculations: This method was used to evaluate the complexation of salvigenin with metal ions (Fe(III), Cu(II) and Zn(II)). [] The calculations provided insights into the stoichiometry and stability of these complexes.
ANone: While specific SAR studies focusing solely on salvigenin modifications are limited in the provided research, some insights can be derived:
- Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton influence the biological activity. For instance, the trimethoxylated pattern of salvigenin contributes to its ability to lower lipid levels and stimulate mitochondrial functionality. []
- Hydroxyl groups: The presence of hydroxyl groups, especially at specific positions, also contributes to activity. For example, the hydroxyl group at position 5 of salvigenin is important for its metal-chelating properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















